2-Carbamoyl-3-cyclopropoxybenzoic acid
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Overview
Description
2-Carbamoyl-3-cyclopropoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a carbamoyl group at the second position and a cyclopropoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-3-cyclopropoxybenzoic acid typically involves the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of a suitable aromatic precursor.
Introduction of the carbamoyl group: This step involves the reaction of the benzoic acid derivative with a suitable carbamoylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the carbamoyl and cyclopropoxy groups.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
Scientific Research Applications
2-Carbamoyl-3-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with target molecules, while the cyclopropoxy group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Carbamoylbenzoic acid: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
3-Cyclopropoxybenzoic acid:
2-Carbamoyl-4-cyclopropoxybenzoic acid: Similar structure but with different substitution pattern, leading to variations in properties.
Uniqueness
2-Carbamoyl-3-cyclopropoxybenzoic acid is unique due to the presence of both the carbamoyl and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-carbamoyl-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H11NO4/c12-10(13)9-7(11(14)15)2-1-3-8(9)16-6-4-5-6/h1-3,6H,4-5H2,(H2,12,13)(H,14,15) |
InChI Key |
IRUGKURQOMWCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C(=O)N)C(=O)O |
Origin of Product |
United States |
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